Arsorane, pentamethoxy-

Description

Arsorane, pentafluoro- (AsF₅), also known as arsenic pentafluoride, is a highly reactive inorganic compound with the molecular formula AsF₅ and a molecular weight of 169.91 g/mol . It is a colorless gas that emits white fumes in air due to hydrolysis . Structurally, it adopts a trigonal bipyramidal geometry as predicted by VSEPR theory, with arsenic at the center bonded to five fluorine atoms .

AsF₅ is primarily used in synthesizing electroconductive polymers and as a fluorinating agent in organic chemistry . Its synthesis involves the direct reaction of arsenic with fluorine gas:

$$ 2\text{As} + 5\text{F}2 \rightarrow 2\text{AsF}5 $$

.

Properties

CAS No. |

2087-23-2 |

|---|---|

Molecular Formula |

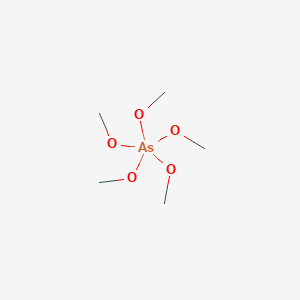

C5H15AsO5 |

Molecular Weight |

230.09 g/mol |

IUPAC Name |

pentamethoxy-λ5-arsane |

InChI |

InChI=1S/C5H15AsO5/c1-7-6(8-2,9-3,10-4)11-5/h1-5H3 |

InChI Key |

YPDXFERNHHNZRQ-UHFFFAOYSA-N |

Canonical SMILES |

CO[As](OC)(OC)(OC)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Arsorane, pentamethoxy- typically involves the reaction of arsenic trioxide with methanol in the presence of a catalyst. The reaction conditions must be carefully controlled to ensure the formation of the desired product. Industrial production methods may involve large-scale reactions using similar principles but optimized for efficiency and yield.

Chemical Reactions Analysis

Arsorane, pentamethoxy- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form higher oxidation state arsenic compounds.

Reduction: It can be reduced to form lower oxidation state arsenic compounds.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Arsorane, pentamethoxy- has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.

Medicine: There is interest in its potential use in medicinal chemistry, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Arsorane, pentamethoxy- involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to metal ions and other molecules, thereby influencing their chemical behavior. The specific pathways involved depend on the context of its use, such as in catalysis or biological systems.

Comparison with Similar Compounds

Key Observations :

- AsF₅ is the most volatile and reactive among arsenic halides due to fluorine’s electronegativity, making it suitable for gas-phase reactions .

- Toxicity correlates with arsenic’s oxidation state (+5 in AsF₅), but fluorine’s stability reduces hydrolytic release of arsenic compared to iodides .

Comparison with Transition Metal Pentafluorides

Table 2: Transition Metal Pentafluorides vs. AsF₅

Key Observations :

- AsF₅ is unique as a gas , whereas CrF₅ and MoF₅ are solids, reflecting weaker metal-fluorine bonds in transition metals .

- Transition metal pentafluorides are more stable in high-temperature industrial processes but lack applications in polymer chemistry .

- Toxicity of AsF₅ surpasses that of CrF₅ and MoF₅ due to arsenic’s inherent biological toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.